molecular formula C25H24ClN5O4 B14112353 benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No.: B14112353
M. Wt: 493.9 g/mol
InChI Key: KLNMHQQMRFBYOR-UHFFFAOYSA-N
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Description

Benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound that features a pyrimido[1,2-g]purine core structure. This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and multiple keto groups. It is of interest in various fields of research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the pyrimido[1,2-g]purine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Addition of the benzyl group: This step often involves nucleophilic substitution reactions using benzyl halides.

    Final esterification: The acetate group is introduced through esterification reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, efficient purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the keto groups, converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Enzyme Inhibition: It has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Medicine

    Anticancer Activity: Preliminary studies suggest that the compound may exhibit anticancer properties by interfering with cellular pathways involved in tumor growth.

Industry

    Pharmaceuticals: It is used in the development of new pharmaceutical agents due to its complex structure and potential biological activities.

Mechanism of Action

The mechanism of action of benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. This can lead to alterations in cellular pathways, ultimately affecting biological processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-[9-(3-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
  • Benzyl 2-[9-(3-bromophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate

Uniqueness

The presence of the chlorophenyl group in benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate imparts unique electronic and steric properties, influencing its reactivity and biological activity. This makes it distinct from its fluorinated or brominated analogs, which may exhibit different chemical behaviors and biological effects.

Properties

Molecular Formula

C25H24ClN5O4

Molecular Weight

493.9 g/mol

IUPAC Name

benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

InChI

InChI=1S/C25H24ClN5O4/c1-16-12-29(19-10-6-9-18(26)11-19)24-27-22-21(30(24)13-16)23(33)31(25(34)28(22)2)14-20(32)35-15-17-7-4-3-5-8-17/h3-11,16H,12-15H2,1-2H3

InChI Key

KLNMHQQMRFBYOR-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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